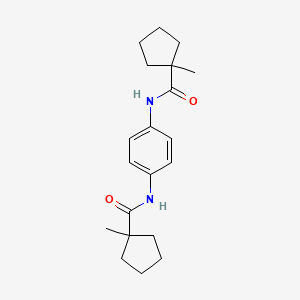
N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide), also known as PACAP-27, is a peptide that has been extensively studied for its potential therapeutic applications in various diseases. PACAP-27 is a member of the vasoactive intestinal peptide (VIP) family and is known to have neuroprotective, anti-inflammatory, and anti-apoptotic effects. In
Mechanism of Action
N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) exerts its effects through binding to three G protein-coupled receptors: PAC1, VPAC1, and VPAC2. PAC1 is the primary receptor for N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) and is expressed in various tissues, including the brain, retina, and immune cells. VPAC1 and VPAC2 are also expressed in various tissues and are known to mediate the effects of VIP.
Biochemical and Physiological Effects:
N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) has been shown to have neuroprotective effects in various models of neurodegeneration, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) has also been shown to promote neuronal survival and neurite outgrowth in vitro and in vivo. In addition, N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One advantage of N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) is its stability and solubility, which makes it easy to handle in laboratory experiments. N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) is also relatively easy and cost-effective to synthesize using SPPS. One limitation of N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) is its short half-life, which may limit its therapeutic potential in vivo.
Future Directions
Future research on N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) should focus on further elucidating its mechanism of action and identifying specific downstream targets that mediate its effects. In addition, future studies should explore the therapeutic potential of N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) in various diseases, including neurodegenerative diseases, ischemic stroke, traumatic brain injury, and retinal degeneration. Finally, future research should explore the potential of N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) as a drug delivery vehicle for targeted therapy.
Synthesis Methods
N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) is synthesized through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The amino acid sequence is assembled on a solid support using protected amino acids, and the peptide is cleaved from the resin using TFA. The crude peptide is then purified using HPLC to obtain the final product.
Scientific Research Applications
N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, ischemic stroke, traumatic brain injury, and retinal degeneration. N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) has also been shown to have anti-inflammatory effects in various models of inflammation, including rheumatoid arthritis, colitis, and sepsis.
properties
IUPAC Name |
1-methyl-N-[4-[(1-methylcyclopentanecarbonyl)amino]phenyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-19(11-3-4-12-19)17(23)21-15-7-9-16(10-8-15)22-18(24)20(2)13-5-6-14-20/h7-10H,3-6,11-14H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPULDVULKZXBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C(=O)NC2=CC=C(C=C2)NC(=O)C3(CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5886590.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5886596.png)



![4-bromo-N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5886630.png)

![4-methoxy-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5886646.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5886657.png)
![2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5886670.png)


